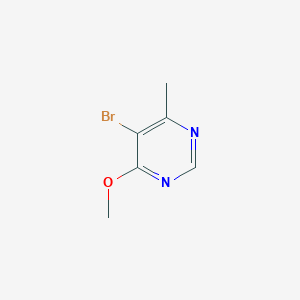

5-Bromo-4-methoxy-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPPNMNAHGZFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717780 | |

| Record name | 5-Bromo-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4319-87-3 | |

| Record name | 5-Bromo-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-4-methoxy-6-methylpyrimidine

Halogenated pyrimidines are foundational scaffolds in the development of novel therapeutics. The title compound, this compound, is a particularly valuable intermediate. Its structure incorporates several key features for further chemical elaboration: a bromine atom at the C5 position, ideal for cross-coupling reactions, and a methoxy group at C4, which can be a site for nucleophilic substitution. The methyl group at C6 provides steric and electronic influence. These characteristics make it a versatile precursor for creating diverse molecular libraries aimed at various biological targets. Small halogenated heteroaromatic ring systems like this are prized for their ability to participate in well-established cross-coupling chemistries such as Suzuki, Heck, and Stille reactions, enabling rapid access to novel chemical entities[1].

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound begins with a robust retrosynthetic analysis. The target molecule can be conceptually disassembled to reveal a practical forward synthesis pathway. The core pyrimidine ring is most effectively constructed first, followed by sequential functionalization.

A common and effective strategy involves:

-

Pyrimidine Ring Formation: Synthesis of a foundational 4-hydroxy-6-methylpyrimidine ring.

-

Bromination: Introduction of the bromine atom at the C5 position.

-

Chlorination: Conversion of the C4 hydroxyl group to a more reactive chloro group.

-

Methoxylation: Nucleophilic substitution of the C4 chloro group with a methoxy group.

This stepwise approach allows for controlled functionalization and purification at each stage, maximizing the overall yield and purity of the final product.

Mechanistic Considerations: The "Why" Behind the "How"

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

-

Nucleophilic Aromatic Substitution (SNAr): The final methoxylation step is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-poor, facilitating attack by nucleophiles. The reaction likely proceeds through a concerted mechanism, although the traditional stepwise addition-elimination pathway via a Meisenheimer complex is also a useful model for understanding reactivity[2]. Kinetic studies have shown that the mechanism can be influenced by the choice of base and reaction conditions[3][4]. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in pyrimidines, a preference that can be explained by the higher LUMO coefficient at C4[5].

-

Regioselectivity of Bromination: The bromination of the 4-hydroxy-6-methylpyrimidine intermediate is directed to the C5 position. This is due to the electronic nature of the pyrimidine ring and the directing effects of the existing substituents.

Detailed Synthesis Protocol

This protocol is a synthesis of established chemical principles and practical laboratory experience.

Step 1: Synthesis of 4-Hydroxy-6-methylpyrimidine

The initial pyrimidine ring is formed via the condensation of an amidine with a β-dicarbonyl compound. A common method involves the reaction of acetamidine hydrochloride with a malonic ester, such as diethyl malonate, in the presence of a strong base.

-

Rationale: Sodium methoxide is an effective and economical base for this condensation. The reaction proceeds by facilitating the formation of the enolate of diethyl malonate, which then attacks the acetamidine.

Step 2: Synthesis of 5-Bromo-4-hydroxy-6-methylpyrimidine

The introduction of the bromine atom at the C5 position is a critical step.

-

Rationale: N-bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation. The reaction is typically carried out in a suitable solvent like dichloromethane or chloroform[6]. The use of a hydrogen halide salt of the pyrimidine in an inert aromatic solvent at elevated temperatures is another established method for bromination[7].

Step 3: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

The hydroxyl group at C4 is converted to a chloro group to facilitate the subsequent nucleophilic substitution.

-

Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation[8]. The reaction involves the conversion of the pyrimidine tautomer with the hydroxyl group into the corresponding chloropyrimidine.

Step 4: Synthesis of this compound

The final step involves the nucleophilic substitution of the C4 chloro group with a methoxy group.

-

Rationale: Sodium methoxide in methanol is the reagent of choice for this reaction. The methoxide ion acts as the nucleophile, displacing the chloride ion from the pyrimidine ring. The reaction is typically performed at reflux to ensure a reasonable reaction rate[9]. The higher reactivity of the C4 position ensures regioselective substitution[10].

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Acetamidine HCl, Diethyl Malonate | Sodium Methoxide | Methanol | Reflux | 3-5 | 80-90 |

| 2 | 4-Hydroxy-6-methylpyrimidine | N-Bromosuccinimide | Dichloromethane | Room Temp | 2-4 | 75-85 |

| 3 | 5-Bromo-4-hydroxy-6-methylpyrimidine | Phosphorus Oxychloride | Neat | Reflux | 4-6 | 80-90 |

| 4 | 5-Bromo-4-chloro-6-methylpyrimidine | Sodium Methoxide | Methanol | Reflux | 2-4 | 85-95 |

Detailed Experimental Protocols

Materials and Equipment:

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

-

NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer

Step 1: Synthesis of 4-Hydroxy-6-methylpyrimidine

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide (1.2 eq) in anhydrous methanol under an inert atmosphere.

-

To this solution, add acetamidine hydrochloride (1.0 eq) and diethyl malonate (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated HCl to pH 5-6 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-6-methylpyrimidine as a white solid.

Step 2: Synthesis of 5-Bromo-4-hydroxy-6-methylpyrimidine

-

Suspend 4-hydroxy-6-methylpyrimidine (1.0 eq) in dichloromethane.

-

Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the mixture for 3 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and wash the solid with dichloromethane.

-

The resulting solid is 5-bromo-4-hydroxy-6-methylpyrimidine, which can be used in the next step without further purification.

Step 3: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

-

Carefully add 5-bromo-4-hydroxy-6-methylpyrimidine (1.0 eq) to phosphorus oxychloride (5.0 eq) at 0 °C.

-

Slowly heat the mixture to reflux and maintain for 5 hours.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-4-chloro-6-methylpyrimidine.

Step 4: Synthesis of this compound

-

Dissolve 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 3 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a pure solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals include a singlet for the pyrimidine proton, a singlet for the methoxy protons, and a singlet for the methyl protons[11].

-

¹³C NMR: The spectrum should show distinct peaks for the five carbon atoms of the pyrimidine ring and the methoxy carbon[11].

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine[11].

Safety Considerations

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

-

N-bromosuccinimide is a lachrymator and irritant.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles and adhering to the described experimental procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Buy 4-Bromo-6-isopropyl-2-methylpyrimidine [smolecule.com]

- 7. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

"5-Bromo-4-methoxy-6-methylpyrimidine" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-4-methoxy-6-methylpyrimidine

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 4319-87-3), a key heterocyclic building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with established spectroscopic principles to offer a robust framework for the characterization and quality control of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just the data, but the underlying chemical principles that give rise to the observed spectral signatures.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrimidine with a molecular formula of C₆H₇BrN₂O and a monoisotopic mass of approximately 201.97 Da.[1] Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the pyrimidine core, provides distinct handles for spectroscopic analysis. Understanding the electronic environment of each atom is crucial for interpreting the resulting spectra.

The workflow for comprehensive analysis involves a multi-technique approach to unambiguously confirm the molecule's identity and purity.

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct count of chemically distinct protons and information about their local electronic environment. The spectrum for this molecule is relatively simple due to the absence of proton-proton coupling.

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.48 | Singlet | 1H | H-2 |

| 4.00 | Singlet | 3H | -OCH₃ |

| 2.54 | Singlet | 3H | -CH₃ |

(Data acquired in CDCl₃ at 400 MHz).[2]

Expertise & Interpretation:

-

H-2 Proton (δ 8.48): This proton is the most deshielded in the molecule. Its significant downfield shift is a direct consequence of the anisotropic effect of the pyrimidine ring and the electron-withdrawing nature of the two adjacent nitrogen atoms. It appears as a singlet because there are no protons on the neighboring atoms (C-6 and C-4) to cause spin-spin splitting.

-

Methoxy Protons (δ 4.00): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom, which is in turn bonded to an aromatic system.

-

Methyl Protons (δ 2.54): The methyl group protons are the most shielded, appearing furthest upfield. This chemical shift is typical for a methyl group attached to an sp²-hybridized carbon of an aromatic ring. Like the other signals, it is a singlet due to the lack of adjacent protons.

Caption: Molecular structure and ¹H NMR peak assignments.

¹³C NMR Spectral Analysis

While direct experimental ¹³C NMR data for this specific molecule is not widely published, we can reliably predict the chemical shifts based on the analysis of structurally similar pyrimidines.[3][4] The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | C-4 | Attached to both a nitrogen and an oxygen atom; highly deshielded. |

| ~162 | C-2 | Situated between two electronegative nitrogen atoms. |

| ~158 | C-6 | Attached to a nitrogen and substituted with a methyl group. |

| ~105 | C-5 | Attached to bromine; the C-Br bond shifts the signal upfield relative to other aromatic carbons. |

| ~55 | -OCH₃ | Typical range for a methoxy carbon attached to an aromatic ring. |

| ~24 | -CH₃ | Aliphatic carbon, expected to be the most shielded (upfield). |

Expertise & Interpretation: The carbon chemical shifts are primarily influenced by the electronegativity of the atoms they are bonded to. Carbons C-2, C-4, and C-6, being directly attached to ring nitrogens, are the most deshielded and appear furthest downfield. The C-4 carbon, bonded to both nitrogen and the highly electronegative oxygen of the methoxy group, is predicted to be the most downfield. Conversely, the carbon bearing the bromine atom (C-5) is found at a relatively upfield position, a common observation for carbons bonded to heavier halogens in heterocyclic systems.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent signal broadening.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

Referencing: Calibrate chemical shifts to the residual solvent peak (CDCl₃ at δ 7.26 ppm).[3]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans for adequate signal-to-noise.

-

Referencing: Calibrate chemical shifts to the solvent peak (CDCl₃ at δ 77.16 ppm).[3]

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

MS Data Analysis

For this compound (Molecular Weight: ~203 g/mol ), Electrospray Ionization (ESI) in positive mode is a suitable technique.

-

Molecular Ion Peak: The mass spectrum is expected to show a protonated molecular ion [M+H]⁺. A key confirmatory feature is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two prominent peaks of almost equal intensity separated by 2 m/z units.

-

[M+H]⁺: m/z 203 (for C₆H₈⁷⁹BrN₂O⁺)

-

[M+2+H]⁺: m/z 205 (for C₆H₈⁸¹BrN₂O⁺)

-

-

Experimental Data: Mass spectrometry (ES) confirms this, showing a peak at m/z 204 [M+1]⁺, which corresponds to the protonated molecule containing the ⁷⁹Br isotope.[2] Predicted data also supports a strong [M+H]⁺ signal at m/z 202.98.[1]

Sources

The Strategic Utility of 5-Bromo-4-methoxy-6-methylpyrimidine in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including a significant number of approved therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleobases in DNA and RNA, has made it a focal point for the design of molecules that can modulate biological pathways with high specificity and efficacy. In the realm of targeted therapies, particularly in oncology, pyrimidine derivatives have emerged as "privileged scaffolds" for the development of potent kinase inhibitors.[3][4][5] 5-Bromo-4-methoxy-6-methylpyrimidine (CAS No. 4319-87-3) represents a highly versatile and strategically functionalized building block within this chemical class, offering medicinal chemists a robust platform for the synthesis of novel drug candidates. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its utility in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a synthetic building block is paramount for its effective use in a research and development setting.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4319-87-3 | [6] |

| Molecular Formula | C₆H₇BrN₂O | |

| Molecular Weight | 203.04 g/mol | [6] |

| Appearance | Solid | [7] |

| Melting Point | 79-80 °C | [7] |

| Boiling Point | 266.6±35.0 °C (Predicted) | [7] |

| SMILES | CC1=C(Br)C(OC)=NC=N1 | [7] |

Spectroscopic Characterization

The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure.[8]

-

δ 8.48 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.

-

δ 4.00 (s, 3H): This singlet is assigned to the protons of the methoxy group (-OCH₃).

-

δ 2.54 (s, 3H): This singlet represents the protons of the methyl group (-CH₃) at the C6 position.

-

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.[8]

-

m/z 204 [M+H]⁺: This peak in the mass spectrum corresponds to the protonated molecule, consistent with the expected molecular weight of 203.04 g/mol .

-

Synthesis of this compound

The preparation of this compound is efficiently achieved via a nucleophilic aromatic substitution reaction, a fundamental transformation in heterocyclic chemistry.

Synthetic Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is based on a documented laboratory procedure.[8]

-

Reaction Setup: Dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equivalent) in methanol.

-

Reagent Addition: With stirring, add a solution of sodium methoxide in methanol (approximately 1.8 equivalents).

-

Reaction Monitoring and Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Extraction: Dilute the remaining aqueous phase with water and extract three times with a suitable organic solvent, such as ether.

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. A typical reported yield for this transformation is 79%.[8]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the strategic placement of its functional groups, which allows for selective and diverse chemical modifications. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The development of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis and is of paramount importance in drug discovery.[1][9] For this compound, the C-Br bond is the primary site of reactivity in these transformations.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. This compound CAS#: 4319-87-3 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 4319-87-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-4-methoxy-6-methylpyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-4-methoxy-6-methylpyrimidine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. In the absence of extensive, publicly available experimental solubility data, this document establishes a robust framework for understanding and predicting its behavior in common organic solvents. By integrating theoretical principles, including Hansen Solubility Parameters (HSP) estimated via computational methods, with established experimental protocols, this guide serves as a practical resource for scientists. It details methodologies for both predictive assessment and empirical determination of thermodynamic and kinetic solubility, enabling researchers to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in a Research Context

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. The strategic placement of its functional groups—a bromine atom, a methoxy group, and a methyl group on the pyrimidine core—offers multiple reactive sites for the synthesis of more complex molecules. Understanding the solubility of this intermediate is not a trivial pursuit; it is a critical parameter that dictates its utility. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting the efficiency and success of a research and development program. This guide addresses this critical need by providing both a theoretical foundation and practical, field-proven methodologies for assessing the solubility of this compound.

Physicochemical Profile of this compound

A molecule's intrinsic properties are the primary determinants of its solubility. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is the foundational concept.[1] The structure of this compound suggests a molecule of moderate polarity. The nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors, while the brominated aromatic ring and methyl group contribute to its non-polar character.

| Property | Value | Source |

| CAS Number | 4319-87-3 | [2] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [2] |

| Melting Point | 79-80 °C | Vendor Data |

| Predicted LogP | 1.56 | [2] |

| SMILES | COc1nc(C)cc(Br)n1 |

The predicted LogP (octanol-water partition coefficient) of 1.56 indicates a preference for a more lipophilic environment over an aqueous one, suggesting limited water solubility but better solubility in organic solvents.

Theoretical Solubility Assessment: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" rule, we can employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be plotted as coordinates in a 3D "Hansen space." The principle is that solvents with HSP coordinates close to those of the solute are more likely to dissolve it.[3] The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and a smaller distance implies higher affinity.

Using group contribution methods, specifically the Yamamoto-MB method available in predictive software, we can estimate the HSP values for this compound.[4][5]

Estimated Hansen Solubility Parameters for this compound:

-

δD: 19.5 MPa⁰·⁵

-

δP: 9.0 MPa⁰·⁵

-

δH: 5.5 MPa⁰·⁵

Predicted Solubility Profile

Based on these estimated HSP values, we can predict the relative solubility of this compound in a range of common laboratory solvents. The table below presents the HSP values for selected solvents and the calculated Hansen distance (Ra) relative to our target compound. A smaller Ra value suggests better solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.1 | High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 4.1 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 4.7 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.4 | Good |

| Methanol | 15.1 | 12.3 | 22.3 | 17.9 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.8 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 8.6 | Moderate to Low |

| Hexane | 14.9 | 0.0 | 0.0 | 12.6 | Low / Insoluble |

Disclaimer: These are theoretically derived predictions. Experimental verification is essential and is detailed in Section 4.

This predictive analysis aligns with experimental observations for other pyrimidine derivatives, which often show good solubility in polar aprotic solvents like DMF and moderate solubility in alcohols.[6][7]

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions provide a valuable starting point, but for applications in drug development and process chemistry, empirical data is non-negotiable. Two key types of solubility are determined experimentally: thermodynamic and kinetic.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for this measurement.[8]

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical and must be determined experimentally; it can range from 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Create a calibration curve with known concentrations of the compound to ensure accuracy.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Report the result in mg/mL or µg/mL.

The following diagram outlines the workflow for this protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is widely used in early drug discovery for rapid screening.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microplate, add the desired aqueous buffer or solvent.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).

-

Measurement: Measure the light scattering or turbidity in each well using a nephelometer or a plate reader capable of absorbance readings. Increased scattering indicates precipitation.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to controls.

The diagram below illustrates the high-throughput kinetic solubility workflow.

Caption: Workflow for Kinetic Solubility Determination.

Practical Implications and Recommendations

-

For Synthetic Chemists: Based on the HSP analysis, solvents like Dichloromethane and Ethyl Acetate are predicted to be good choices for reactions at room temperature. For purification via crystallization, a solvent system approach could be effective; for instance, dissolving the compound in a good solvent like dichloromethane and then adding a poor anti-solvent like hexane to induce precipitation.

-

For Drug Discovery Professionals: The moderate lipophilicity (LogP ~1.56) and predicted solubility profile suggest that while the compound is unlikely to have high aqueous solubility, it should be sufficiently soluble in organic solvents like DMSO for the preparation of stock solutions for in vitro screening. Early-stage kinetic solubility assays are highly recommended to flag potential liabilities.

-

For Process Development: For scaling up reactions, understanding the thermodynamic solubility is paramount for controlling crystallization and ensuring product purity and yield. It is strongly advised to generate experimental thermodynamic solubility data in a range of industrially relevant solvents at various temperatures.

Conclusion

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Pyrimidine - Solubility of Things. (n.d.).

- HSPiP - Hansen Solubility Parameters in Practice. (n.d.).

- Hansen Solubility Parameters (HSP) Tool. (n.d.). Process Chemistry Portal.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). Chinese Pharmaceutical Journal, 51(18), 1585-1589.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). International Journal of Pharmaceutical Sciences and Research.

- How to determine the solubility of a substance in an organic solvent? (n.d.).

- SMILES Code and HSPiP - Cleaning Research Group Meeting 11/23/2020. (2020, November 23). YouTube.

- Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035.

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014).

- This compound. (n.d.). PubChem.

- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- Hansen solubility parameter. (n.d.). In Wikipedia.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | CAS#:4319-87-3 | Chemsrc [chemsrc.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 5. youtube.com [youtube.com]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

"5-Bromo-4-methoxy-6-methylpyrimidine" reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-4-methoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its strategic substitution pattern—featuring a reactive bromine atom at the C5 position, an electron-donating methoxy group at C4, and a methyl group at C6—provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive analysis of the compound's reactivity, focusing on its utility in palladium-catalyzed cross-coupling reactions, and examines its overall stability profile. By synthesizing field-proven insights with detailed experimental protocols, this document aims to equip researchers with the knowledge to effectively leverage this valuable synthetic intermediate in drug discovery and development programs.

Introduction and Physicochemical Properties

The pyrimidine scaffold is a privileged core structure in a multitude of biologically active compounds and approved pharmaceuticals, including kinase inhibitors used in oncology. The functionalization of this core is a cornerstone of modern drug design. This compound emerges as a key intermediate, offering a predictable handle for synthetic diversification. The electron-deficient nature of the pyrimidine ring, modulated by its substituents, dictates its reactivity profile. The C5-bromo group is the primary site for transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of aryl, alkynyl, and amino moieties.[1]

| Property | Value |

| CAS Number | 4319-87-3[2] |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Appearance | (Typically a solid, refer to supplier) |

Synthesis and Elucidation

The synthesis of 4-substituted 5-bromo-6-methylpyrimidines has been a subject of interest for creating diverse monomer libraries for chemical space exploration.[3] A common and practical approach to synthesizing the title compound involves the direct bromination of the corresponding 4-methoxy-6-methylpyrimidine precursor. This electrophilic aromatic substitution is directed to the C5 position, which is activated by the pyrimidine ring structure.

Caption: General synthetic route to this compound.

A representative synthetic protocol, adapted from the bromination of a similar pyrimidine, is as follows:[4]

Experimental Protocol: Synthesis

-

Reaction Setup: Dissolve the starting material, 4-methoxy-6-methylpyrimidine (1.0 equiv.), in a suitable solvent such as ethanol in a round-bottom flask.

-

Reagent Addition: Cool the solution to a reduced temperature (e.g., -20 °C to 0 °C). Add the brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (1.1 equiv.), dropwise while stirring.

-

Execution: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 12-16 h) until analysis (TLC or LC-MS) indicates the consumption of the starting material.

-

Work-up: Quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous sodium carbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the C-Br bond at the C5 position. This site is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for a variety of cross-coupling reactions.

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl structures prevalent in pharmaceuticals.[5][6] The reaction couples the pyrimidine with an organoboron compound, typically an arylboronic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS#:4319-87-3 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-4-cyclopropyl-6-methoxypyrimidine | 1649454-57-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties and Storage of 5-Bromo-4-methoxy-6-methylpyrimidine

This guide provides a comprehensive overview of the essential physicochemical properties and outlines a robust strategy for the long-term storage and handling of 5-Bromo-4-methoxy-6-methylpyrimidine (CAS No: 4319-87-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the compound's integrity from procurement to application.

Core Physicochemical Characteristics

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its reactivity is largely dictated by the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy and methyl groups on the pyrimidine ring. Understanding its fundamental physical properties is the first step toward its effective utilization.

Physical Appearance and Properties

The compound typically presents as an off-white to light yellow solid.[1] Key quantitative physical and chemical properties are summarized in the table below. It is crucial to note that while some properties are experimentally determined, others are predicted through computational models and should be treated as estimations.

| Property | Value | Source |

| CAS Number | 4319-87-3 | [1][2][3] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 79-80 °C | [1][2] |

| Boiling Point | 266.6 ± 35.0 °C (Predicted) at 760 mmHg | [2] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.22 ± 0.26 (Predicted) | [1] |

Solubility Profile

While specific quantitative solubility data in a wide range of solvents is not extensively published, the molecular structure—a largely non-polar aromatic core with polar methoxy and nitrogen functionalities—suggests it will exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and moderate solubility in alcohols like methanol and ethanol. Its aqueous solubility is expected to be low. For quantitative studies, it is imperative that researchers determine the solubility in their specific solvent systems experimentally.

Long-Term Storage and Chemical Stability

The long-term stability of any research compound is paramount for the reproducibility of experimental results. Improper storage can lead to degradation, introducing impurities that can confound biological assays or complicate synthetic reactions. The recommended storage conditions for this compound are based on preventing the primary degradation pathways predictable from its chemical structure.

Recommended Storage Conditions

To maintain the compound's purity and integrity over time, the following conditions are essential:

-

Temperature: Refrigerate at 2-8°C .[1][2][3] Low temperatures are critical to slow the rate of any potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes exposure to atmospheric oxygen and moisture.

-

Container: Use a tightly sealed, light-resistant container .[3] Amber glass vials with a secure cap are ideal.

-

Environment: The storage location must be dry and well-ventilated .

Rationale and Potential Degradation Pathways

The stringent storage recommendations are based on the compound's susceptibility to three main degradation pathways: hydrolysis, photodegradation, and oxidation.

The 4-methoxy group on the pyrimidine ring is a potential site for hydrolysis. Under acidic conditions or in the presence of moisture, the ether linkage can be cleaved to yield 5-Bromo-4-hydroxy-6-methylpyrimidine. This mechanism is observed in similar methoxypyrimidine structures, which undergo hydrolysis in the presence of aqueous acid.[4] Storing the compound in a dry environment and under an inert atmosphere is the primary defense against this pathway.

The pyrimidine ring and the carbon-bromine (C-Br) bond are potential chromophores that can absorb ultraviolet (UV) radiation. This absorption can lead to photochemical reactions, including cleavage of the C-Br bond to form radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, leading to a complex mixture of impurities. Studies on other heterocyclic and brominated compounds confirm their sensitivity to photodegradation.[5][6][7] The use of light-resistant (amber) containers is a critical and straightforward measure to prevent this degradation route.

While the pyrimidine ring is relatively electron-deficient, interaction with strong oxidizing agents or slow oxidation from atmospheric oxygen can occur over long periods, potentially leading to the formation of N-oxides or other oxidative artifacts. Storing under an inert atmosphere effectively mitigates this risk.

The following diagram illustrates the primary molecular vulnerabilities of this compound.

graph DegradationPathways { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Main Compound A [label="this compound", fillcolor="#F1F3F4", pos="0,0!"];

// Stress Factors B [label="Moisture / Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; C [label="UV Light", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"]; D [label="Oxygen / Oxidants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,2!"];

// Degradation Products E [label="Hydrolysis Product\n(5-Bromo-4-hydroxy-6-methylpyrimidine)", fillcolor="#F1F3F4", pos="-3,-1!"]; F [label="Photolytic Products\n(e.g., Radical Intermediates)", fillcolor="#F1F3F4", pos="0,-1!"]; G [label="Oxidation Products\n(e.g., N-oxides)", fillcolor="#F1F3F4", pos="3,-1!"];

// Edges A -- B [label=" Hydrolysis"]; A -- C [label=" Photodegradation"]; A -- D [label=" Oxidation"];

B -> E [style=dashed, color="#EA4335"]; C -> F [style=dashed, color="#FBBC05"]; D -> G [style=dashed, color="#4285F4"]; }

Caption: Potential degradation pathways for this compound.Protocol for Experimental Stability Assessment

For applications requiring GMP (Good Manufacturing Practice) standards or for long-term research projects, an in-house stability study may be warranted. The following protocol provides a robust framework for assessing the stability of this compound under defined stress conditions.

Objective

To determine the rate of degradation of the compound under accelerated thermal and photolytic stress conditions and to identify the primary degradation products.

Methodology

-

Reference Standard: Prepare a well-characterized, high-purity reference standard of the compound. Store it under ideal conditions (-20°C, inert atmosphere, dark).

-

Sample Preparation: Accurately weigh samples into individual amber glass vials. For solution-state stability, dissolve the compound in a relevant, pre-qualified solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Thermal Stress: Place solid-state and solution samples in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C) with controlled humidity (e.g., 75% RH).

-

Photostability: Expose solid-state and solution samples to a calibrated light source according to ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.

-

-

Time Points: Pull samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

-

Analysis:

-

Purity Assay: Use a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products. The peak area of the parent compound is used to calculate the remaining percentage.

-

Impurity Identification: If significant degradation is observed, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the impurity peaks for structural elucidation.

-

-

Data Evaluation: Plot the percentage of the parent compound remaining versus time for each condition. This data can be used to estimate the shelf-life under normal storage conditions.

The workflow for this stability assessment is visualized below.

Caption: Workflow for a comprehensive stability assessment protocol.

Conclusion

This compound is a stable compound when stored under the appropriate conditions. Its primary vulnerabilities are hydrolysis, photodegradation, and oxidation. By implementing a storage strategy that includes refrigeration (2-8°C), protection from light and moisture, and storage under an inert atmosphere, researchers can ensure the compound's long-term integrity. For critical applications, a formal stability study is recommended to establish a definitive shelf-life and understand its degradation profile in specific formulations. Adherence to these guidelines is a cornerstone of good scientific practice, safeguarding the quality of research data and the success of synthetic campaigns.

References

- Method for producing 4-chloro-6-hydroxypyrimidine. Google Patents. [URL: https://patents.google.

- This compound. AA Blocks. [URL: https://www.aablocks.com/product/AA003MGO.html]

- Hydrolysis and Aminolysis of Certain Methoxypyrimidines. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01191a052]

- This compound CAS#: 4319-87-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61358993.htm]

- 4319-87-3|this compound. BLD Pharm. [URL: https://www.bldpharm.com/products/4319-87-3.html]

- This compound | CAS#:4319-87-3. Chemsrc. [URL: https://www.chemsrc.com/en/cas/4319-87-3_1361999.html]

- Photodegradation of (A) 5 μM BR alone and in the presence of 5... ResearchGate. [URL: https://www.researchgate.net/figure/Photodegradation-of-A-5-M-BR-alone-and-in-the-presence-of-5-M-RF-and-10-M-5MTHF_fig5_26919240]

- This compound SDS, 4319-87-3 Safety... Echemi. [URL: https://www.echemi.com/sds/5-bromo-4-methoxy-6-methylpyrimidine-cas-4319-87-3.html]

- Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents. [URL: https://patents.google.

- Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. ElectronicsAndBooks. [URL: https://www.electronicsandbooks.com/eab1/manual/Magazine/J/JOC/JOC%201967/joc-1967-32-11-3591-3738/3591-3738%20(3595).pdf]

- 2-AMINO-5-BROMO-4-HYDROXY-6-METHYLPYRIMIDINE CAS... ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7274092.htm]

- 5-Bromo-2-hydroxy-4-methylpyridine 97 164513-38-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641040]

- 5-BroMo-4-chloro-6-Methoxy-2-phenylpyriMidine. ChemBK. [URL: https://www.chembk.com/en/chem/5-BroMo-4-chloro-6-Methoxy-2-phenylpyriMidine]

- Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20850821/]

- 4319-85-1|5-Bromo-4-methoxypyrimidine. BLD Pharm. [URL: https://www.bldpharm.com/products/4319-85-1.html]

- An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. CORE. [URL: https://core.ac.uk/display/213031070]

- Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. Smolecule. [URL: https://www.smolecule.com/5-bromo-2-methylthiopyrimidine-4-carboxylic-acid-cas-50593-92-5]

- Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22406325/]

- 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/58741888]

- 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18616196]

- 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19647791/]

- In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. MDPI. [URL: https://www.mdpi.com/2073-4344/13/11/1545]

Sources

- 1. This compound CAS#: 4319-87-3 [m.chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. 4319-87-3|this compound|BLD Pharm [bldpharm.com]

- 4. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 5. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

"5-Bromo-4-methoxy-6-methylpyrimidine" molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-4-methoxy-6-methylpyrimidine for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This halogenated pyrimidine is a valuable heterocyclic building block, strategically designed for facile diversification through modern synthetic methodologies. We will delve into its core molecular attributes, synthesis, spectroscopic characterization, and its strategic application in the discovery of novel chemical entities.

Core Molecular Attributes

This compound is a substituted pyrimidine ring, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The key functional handles—a bromine atom at the C5 position, a methoxy group at C4, and a methyl group at C6—provide a unique combination of steric and electronic properties that can be exploited in molecular design and synthesis.

Caption: Chemical structure of this compound.

The quantitative physicochemical properties are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| CAS Number | 4319-87-3 | [1] |

| Appearance | Solid (Typical) | N/A |

| Canonical SMILES | COC1=NC=C(C(=N1)C)Br | N/A |

Synthesis and Purification

The preparation of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable strategy involves the displacement of a more labile leaving group, typically a chloride, from the pyrimidine core with a methoxide source. The choice of a chlorinated precursor is strategic due to its higher reactivity compared to the C-Br bond under the chosen conditions, allowing for selective functionalization.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[1]

-

Reaction Setup: Dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq) in methanol (approx. 25 mL per gram of starting material).

-

Reagent Addition: While stirring the solution at room temperature, add a 25 wt% solution of sodium methoxide in methanol (1.8 eq) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Quenching: Upon completion, carefully quench the reaction by adding a pH 7 buffer solution.

-

Solvent Removal: Remove the bulk of the methanol via distillation under reduced pressure.

-

Extraction: Dilute the remaining aqueous phase with water and extract the product three times with diethyl ether.

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical for any synthetic building block. The following data provides the expected spectroscopic signature for this compound.

Data Summary

| Technique | Data | Interpretation | Source |

| ¹H NMR | δ 8.48 (s, 1H), 4.00 (s, 3H), 2.54 (s, 3H) | The singlet at 8.48 ppm corresponds to the lone pyrimidine proton (H2). The singlets at 4.00 ppm and 2.54 ppm represent the methoxy (-OCH₃) and methyl (-CH₃) protons, respectively. | [1] |

| Mass Spec (ES) | m/z 204 [M+H]⁺ | The mass-to-charge ratio corresponds to the protonated molecule, confirming a molecular weight of ~203 g/mol . The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) would also be expected. | [1] |

Standard Protocols for Data Acquisition

The following are generalized yet robust methods for acquiring high-quality spectroscopic data for pyrimidine derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for an optimal signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (2-10 seconds) are typically required. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Reactivity and Applications in Drug Discovery

Halogenated heteroaromatic rings are foundational building blocks in modern medicinal chemistry.[4] The C5-bromo substituent on this compound is particularly valuable as it serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[4][5]

This capability allows for the rapid, modular synthesis of large libraries of compounds where the C5 position is decorated with a diverse array of substituents (e.g., aryl, heteroaryl, alkyl, or amino groups). This approach, often referred to as parallel synthesis or diversity-oriented synthesis, is a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.[6][7]

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

The pyrimidine core itself is a "privileged scaffold," frequently found in kinase inhibitors and other targeted therapeutics where it can form critical hydrogen bond interactions within the ATP-binding site of enzymes.[7] By using this compound, researchers can rapidly explore the structure-activity relationship (SAR) at the C5 position, optimizing for potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound | 4319-87-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-4-methoxy-6-methylpyrimidine

Introduction: 5-Bromo-4-methoxy-6-methylpyrimidine (CAS No. 4319-87-3) is a halogenated pyrimidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structural motifs are common in molecules targeting various biological pathways, making it a compound of interest for researchers in drug discovery and development.[3][4][5] However, as with many specialized chemical intermediates, comprehensive toxicological data for this specific compound is not widely available.[6]

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are grounded in the precautionary principle, which dictates that in the absence of complete safety data, a substance should be handled with a high degree of caution, assuming potential hazards based on its chemical class. This document is intended for researchers, scientists, and drug development professionals who may work with this compound.

Hazard Identification and Risk Assessment

A thorough understanding of the known and potential hazards is the foundation of safe laboratory practice. The primary documented hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[7]

Table 1: Chemical Identifier and Hazard Summary

| Property | Value | Reference |

| CAS Number | 4319-87-3 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| GHS Pictogram | [7] | |

| Signal Word | Warning | [7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

The Precautionary Principle: Addressing Data Gaps

It is critical to note that many toxicological properties of this compound have not been fully investigated.[8] Safety Data Sheets for this and structurally similar pyrimidines often lack data on carcinogenicity, mutagenicity, and reproductive toxicity.[6][9] Therefore, the causality behind our stringent handling recommendations is the mitigation of risk in the face of incomplete information. All personnel must handle this compound as if it were potentially more hazardous than currently documented, minimizing all routes of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and robust PPE is mandatory.

Engineering Controls

The primary engineering control is to minimize airborne concentrations of the compound.

-

Chemical Fume Hood: All procedures that involve handling the solid compound (e.g., weighing, transferring) or its solutions must be performed inside a certified chemical fume hood.[10][11] This is the most effective way to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is based on the specific laboratory task being performed.

Table 2: Recommended Personal Protective Equipment (PPE) by Task

| Activity | Required PPE | Rationale & Best Practices |

| Low-Hazard Activities (e.g., handling sealed containers) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves | Provides baseline protection against incidental contact. |

| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | • Permeation-resistant lab coat• Chemical splash goggles• Double-gloving (nitrile) | Goggles provide a superior seal to glasses, protecting against splashes.[6][12] Double-gloving minimizes exposure risk from contamination or undetected punctures.[13][14] |

| High-Hazard Activities (e.g., potential for aerosolization, cleaning spills) | • Disposable, solid-front lab gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher) | A face shield protects the entire face.[10] A NIOSH-approved respirator is required when dust generation is unavoidable or ventilation is compromised.[6][10][15] |

Core PPE Practices:

-

Gloves: Always inspect gloves for tears before use. Change gloves immediately if contaminated and at regular intervals (e.g., every 30-60 minutes) during extended procedures.[13] Do not wear gloves outside of the laboratory area.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][16]

-

Attire: Standard laboratory practice dictates wearing long pants and closed-toe shoes at all times.[16]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for safety and experimental reproducibility.

Protocol 3.1: Weighing and Aliquoting Solid Compound

This procedure carries a high risk of dust generation and requires strict adherence to controls.

-

Preparation: Don the appropriate PPE for moderate-hazard activities (See Table 2).

-

Work Area: Perform all weighing activities within a chemical fume hood or a balance enclosure.

-

Containment: Use anti-static weighing paper or a tared container to prevent dispersal of the solid.

-

Transfer: Use a dedicated spatula for transfers. Do not use a brush, as this can aerosolize the powder.

-

Clean-Up: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

-

Disposal: Treat all disposable materials used in the process (e.g., weighing paper, contaminated wipes) as hazardous waste.

Protocol 3.2: Solution Preparation

-

Preparation: Don the appropriate PPE for moderate-hazard activities.

-

Work Area: Conduct all solution preparation within a certified chemical fume hood.

-

Procedure: Add the solvent to the pre-weighed solid compound slowly to avoid splashing.

-

Sonication: If sonication is required to aid dissolution, ensure the vial is securely capped and placed within a secondary container.

-

Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and user initials.

Protocol 3.3: Handling and Storage

-

Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[8][12] Keep the compound away from sources of ignition.[12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][9][11] The storage area should be separate from incompatible materials, such as strong oxidizing agents, and away from foodstuffs.[8][12]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

4.1: First Aid Measures

Rapid and correct first aid can significantly reduce harm from an exposure.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or symptoms persist, call a POISON CENTER or doctor. | [8] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. | [8] |

| Eye Contact | Rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [7][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [8] |

4.2: Accidental Release (Spill) Response

A systematic response is required to safely manage a spill.

Caption: Step-by-step workflow for responding to a chemical spill.

Spill Protocol Details:

-

Secure the Area: Evacuate non-essential personnel from the immediate area.[12][16] Remove all sources of ignition.[12][16]

-

Protect Yourself: Don the appropriate PPE for a high-hazard activity.

-

Containment: Prevent the spill from spreading or entering drains.[12][16] For solid spills, you can place absorbent pads around the perimeter.

-

Clean-Up: Carefully sweep or scoop the solid material into a suitable, sealable container for disposal.[15][17] Avoid actions that create dust.

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: All contaminated materials must be placed in a labeled hazardous waste container.

Waste Disposal

Proper disposal is a critical step to ensure personal and environmental safety.

-

Classification: this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) must be treated as hazardous waste.[16]

-

Procedure: Dispose of the chemical waste at an approved waste disposal plant.[15][16] Do not dispose of it in the regular trash or pour it down the drain.[15][16]

-

Containers: Use designated, compatible, and clearly labeled hazardous waste containers.[15] Ensure containers are kept securely sealed when not in use and are stored in a designated, well-ventilated waste accumulation area.[15]

-

Regulatory Compliance: All disposal activities must be in full accordance with local, state, and federal regulations.[15][16]

Chemical Properties and Reactivity

-

Stability: The compound is generally stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation, excess heat, and sources of ignition.[12][17]

-

Incompatible Materials: Keep away from strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides (such as HBr).[9][18]

Conclusion

The safe use of this compound in a research setting is entirely achievable through a combination of informed risk assessment, the consistent use of engineering controls and personal protective equipment, and adherence to established safe handling protocols. The causality for these stringent measures lies in the precautionary principle—protecting researchers from both known irritant properties and uncharacterized potential hazards. By integrating these practices into all workflows, scientific professionals can mitigate risks and ensure a safe laboratory environment.

References

- Benchchem. (n.d.). Personal protective equipment for handling 6-(butylamino)-1H-pyrimidine-2,4-dione.

- Echemi. (n.d.). 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE Safety Data Sheets.

- Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].

- Echemi. (n.d.). This compound SDS, 4319-87-3 Safety Data Sheets.

- ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-4,6-DIMETHYLPYRIMIDINE.

- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 4-Bromoanisole.

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde.

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Fisher Scientific. (2016, December 2). SAFETY DATA SHEET - 5-Bromopyrimidine.

- PubChem. (n.d.). 5-Bromo-4-methoxypyrimidine.

- Fluorochem. (2024, December 19). Safety Data Sheet - this compound.

- ChemicalBook. (n.d.). This compound CAS#: 4319-87-3.

- ChemicalBook. (2025, July 19). 5-Bromo-2-chloro-4,6-dimethylpyrimidine - Safety Data Sheet.

- PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine.

- MedchemExpress.com. (2025, October 1). Safety Data Sheet - 5-Bromo-4-cyclopropylpyrimidine.

- Benchchem. (n.d.). 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine.

- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

- Benchchem. (n.d.). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.

- ResearchGate. (2025, June 28). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.

- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. This compound CAS#: 4319-87-3 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.fr [fishersci.fr]

- 10. benchchem.com [benchchem.com]

- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pppmag.com [pppmag.com]

- 14. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]